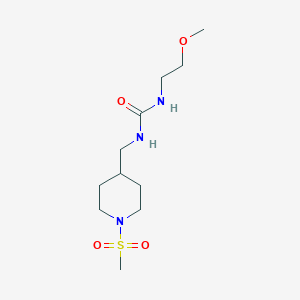

1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C11H23N3O4S and its molecular weight is 293.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urea Biosensors

Urea, a significant organic compound in nitrogen metabolism, has been the subject of research due to its relevance in diagnosing critical diseases and its presence in various industries. Urea biosensors, utilizing the enzyme urease, have seen advancements with the incorporation of nanoparticles and polymers to enhance enzyme immobilization and sensor performance. These biosensors are pivotal in detecting urea concentrations in medical diagnostics and industrial applications, showcasing the potential of urea derivatives in biosensor technology (Botewad et al., 2021).

Urease Inhibitors in Medical Applications

Urease inhibitors have been identified as potential therapeutic agents against infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite acetohydroxamic acid being the only clinically used urease inhibitor, its severe side effects highlight the need for further exploration of urease inhibition as a therapeutic strategy. This underscores the importance of urea derivatives in developing new medications (Kosikowska & Berlicki, 2011).

Ureas in Drug Design

The hydrogen-binding capabilities of ureas have been exploited in drug design, where they are incorporated into small molecules to modulate drug-target interactions. Ureas have been used to improve the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules across various biological targets. This application demonstrates the versatility of urea derivatives in medicinal chemistry and drug development (Jagtap et al., 2017).

Urea Metabolism in Ruminants

In the context of agriculture, urea metabolism in ruminants is crucial for utilizing non-protein nitrogen sources in feed. Rumen bacterial urease plays a vital role in hydrolyzing urea to ammonia, which is then used for microbial protein synthesis. Understanding urea metabolism is essential for improving the efficiency of urea utilization in animal feeds, with implications for livestock nutrition and agricultural sustainability (Jin et al., 2018).

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O4S/c1-18-8-5-12-11(15)13-9-10-3-6-14(7-4-10)19(2,16)17/h10H,3-9H2,1-2H3,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYUMHBYVBRTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCN(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2806656.png)

![1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B2806660.png)

![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2806662.png)

![ethyl 3-cyano-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2806663.png)

![N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2806669.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2806671.png)